4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent to introduce the sulfinyl group.
Attachment of the Sulfanyl Group:
Introduction of the Diamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: The major product would be 4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine.
Reduction: The major product would be 4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine.
Substitution: The major products would depend on the specific substituent introduced during the reaction.
Scientific Research Applications
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfonyl group instead of a sulfinyl group.
4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfide group instead of a sulfinyl group.
Uniqueness
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both a sulfinyl group and a diamine group on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58841-17-1 |
---|---|
Molecular Formula |
C14H16N2OS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[2-(benzenesulfinyl)ethylsulfanyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS2/c15-13-7-6-11(10-14(13)16)18-8-9-19(17)12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2 |
InChI Key |
XHJJEPVLTZWZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCSC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.